N-cyclohexyl-5-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-5-methylpyridin-2-amine is a compound that has been studied in various contexts due to its potential applications in organic synthesis and catalysis. The compound features a pyridine ring, which is a common motif in many biologically active molecules and pharmaceuticals, and is substituted with a cyclohexyl group and a methyl group at specific positions on the ring.

Synthesis Analysis

The synthesis of related N-aminopyridines has been described through oxidative [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, which proceed under metal-free conditions at room temperature . Additionally, N-(1-methylpyridin-4(1H)-ylidene)amines have been synthesized via a melt reaction between N-methylated-4-chloropyridinium triflate and corresponding amines, including cyclohexyl amine, followed by the addition of sodium hydride in dichloromethane . These methods could potentially be adapted for the synthesis of N-cyclohexyl-5-methylpyridin-2-amine.

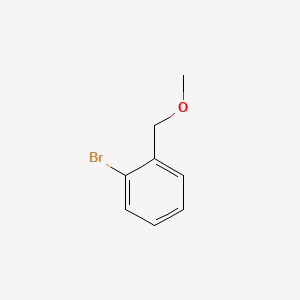

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-5-methylpyridin-2-amine and its derivatives can be characterized by various spectroscopic techniques such as FTIR, NMR, and MS, as well as X-ray diffraction (XRD) analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

N-cyclohexyl-5-methylpyridin-2-amine can undergo various chemical reactions. For instance, 2-(N-Cyclohexyl)aminopyridine, a related compound, has been reported to react with electrophiles to form derivatives at the exocyclic nitrogen . This suggests that the pyridine nitrogen in such compounds can act as a nucleophile. Moreover, unusual thermal rearrangements of N-cyclohexylidene derivatives have been observed, leading to complex structures such as octahydrobenzo[cyclobuta]pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-5-methylpyridin-2-amine would likely be influenced by the presence of the cyclohexyl and methyl groups. These substituents can affect the compound's solubility, boiling point, melting point, and stability. The reactivity of the compound with various electrophiles and its potential to participate in cycloaddition reactions are also important chemical properties that can be inferred from the behavior of similar compounds .

Aplicaciones Científicas De Investigación

Catalytic Activity Improvement

N-cyclohexyl-5-methylpyridin-2-amine derivatives have been found to enhance the catalytic activity of palladium acetate in Heck-Mizoroki carbon-carbon cross-coupling reactions. This was demonstrated through the synthesis of a series of new derivatives, showing their potential in improving the efficiency of such reactions (Zafar et al., 2018).

Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

The compound has been utilized in synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. This process involved using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, highlighting its role in creating diverse organic compounds (Ghorbani‐Vaghei & Amiri, 2014).

Thermal Rearrangements

In a study focusing on thermal rearrangements, N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine showed unusual thermal rearrangements leading to the formation of complex compounds, indicating its stability and reactivity under thermal conditions (Nedolya et al., 2002).

Role in Quinazoline Derivative Synthesis

Another significant application is in the synthesis of quinazoline derivatives, which are important in pharmaceutical and chemical industries. This compound plays a role in the reaction mechanisms leading to these derivatives (Yokoyama et al., 1975).

Organometallic Chemistry Applications

In organometallic chemistry, it has been used in the formation of diazaallyls of group 4 metals. This demonstrates its versatility in creating complexes with metals, which is crucial in catalysis and material science (Crust et al., 2005).

Reductive Amination Applications

It also plays a role in reductive amination processes. This application is significant for synthesizing various amines, which are fundamental building blocks in organic synthesis and pharmaceuticals (Burkhardt & Coleridge, 2008).

Safety and Hazards

The safety information for N-cyclohexyl-5-methylpyridin-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-cyclohexyl-5-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFIFUKQMCODHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529858 |

Source

|

| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-5-methylpyridin-2-amine | |

CAS RN |

88260-15-5 |

Source

|

| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)